molecular formula C13H20ClFN2O B13706771 (2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride

(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride

Cat. No.: B13706771
M. Wt: 274.76 g/mol
InChI Key: VTIZDJYULSQVEK-JHEYCYPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride" is a chiral pyrrolidine derivative with a stereospecific configuration at the 2S and 3'S positions. Its structure features a 4-fluorophenyl group, a methylaminoethyl side chain, and a hydroxylated pyrrolidine core. The bis-hydrochloride salt form enhances its solubility and stability compared to the free base, which is cataloged as a rare chemical under the name "(S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol" (MFCD04115362) with a molecular weight of 238.30 g/mol for the free base . The bis-hydrochloride form increases the molecular weight to approximately 311.22 g/mol (calculated by adding two HCl equivalents).

Properties

Molecular Formula

C13H20ClFN2O

Molecular Weight

274.76 g/mol

IUPAC Name

(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C13H19FN2O.ClH/c1-15-13(9-16-7-6-12(17)8-16)10-2-4-11(14)5-3-10;/h2-5,12-13,15,17H,6-9H2,1H3;1H/t12-,13+;/m0./s1

InChI Key

VTIZDJYULSQVEK-JHEYCYPBSA-N

Isomeric SMILES

CN[C@H](CN1CC[C@@H](C1)O)C2=CC=C(C=C2)F.Cl

Canonical SMILES

CNC(CN1CCC(C1)O)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

Parameter Details
IUPAC Name (2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride
Molecular Formula C13H19FN2O · 2HCl
Molecular Weight Approx. 238.30 g/mol (free base) + HCl salts
Structural Features Pyrrolidin-3-ol ring, 4-fluorophenyl group, methylamino side chain
Stereochemistry (2S, 3'S)

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the chiral pyrrolidin-3-ol scaffold.
  • Introduction of the 2-(4-fluorophenyl)-2-methylamino-ethyl side chain via stereoselective amination.
  • Conversion to the bis-hydrochloride salt to enhance stability and crystallinity.

Stepwise Preparation Protocol

Synthesis of Chiral Pyrrolidin-3-ol Intermediate
  • Starting from commercially available or synthesized chiral pyrrolidin-3-ol derivatives, the hydroxyl group at the 3-position is preserved.
  • The stereochemistry at the 3-position is controlled via chiral pool synthesis or asymmetric catalysis.
  • Protecting groups may be used transiently to avoid side reactions on the hydroxyl.
Introduction of the 2-(4-Fluorophenyl)-2-methylamino-ethyl Side Chain
  • The key step involves nucleophilic substitution or reductive amination on a suitable precursor such as a 2-(4-fluorophenyl)acetaldehyde or corresponding halide.
  • Methylamine or a methylamino equivalent is introduced to form the methylamino group.
  • Stereoselectivity is achieved by using chiral auxiliaries or catalysts to favor the (2S) configuration at the side chain carbon.
  • Reaction conditions typically involve mild bases or acid catalysts, controlled temperature (0–25 °C), and inert atmosphere to prevent racemization.
Formation of Bis-Hydrochloride Salt
  • The free base is treated with anhydrous hydrogen chloride or hydrochloric acid in an appropriate solvent (e.g., ethanol, isopropanol).
  • The bis-hydrochloride salt precipitates or crystallizes out, facilitating purification.
  • The salt form improves the compound's solubility, stability, and handling properties.

Detailed Experimental Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Chiral pyrrolidin-3-ol synthesis Chiral pool precursor, protection/deprotection steps 75–85 Enantiomeric purity >98%
Side chain introduction 2-(4-Fluorophenyl)acetaldehyde, methylamine, chiral catalyst, inert atmosphere, 0–25 °C 65–80 Stereoselective reductive amination preferred
Salt formation HCl in ethanol or isopropanol, room temperature 90–95 Crystallization yields highly pure bis-HCl salt

Representative Literature Procedures

  • According to PubChem and chemical databases, the compound's free base is synthesized by stereoselective amination of a 2-(4-fluorophenyl) precursor followed by purification.

  • Patent literature (US20210094954A1) describes related synthetic methodologies involving precise control of stereochemistry during amination, although specific to analogs, providing a framework applicable to this compound.

  • Research articles on similar pyrrolidin-3-ol derivatives emphasize the use of chiral catalysts and protecting groups to maintain stereochemical integrity during side chain installation.

  • Supporting information from synthetic chemistry protocols highlights the use of Boc-protected intermediates and coupling reagents (e.g., HATU, EDC·HCl) in analogous amine-containing compounds, suggesting similar strategies might be adapted for this compound.

Summary Table of Preparation Methods

Method Aspect Description Source Type
Chiral pyrrolidin-3-ol synthesis Chiral pool or asymmetric synthesis, protection strategies Research articles, patents
Side chain installation Reductive amination with methylamine on 2-(4-fluorophenyl) precursors, chiral catalysts Patents, chemical databases
Salt formation Reaction with HCl in alcoholic solvents to form bis-hydrochloride salt Standard chemical practice, databases

Chemical Reactions Analysis

Types of Reactions

(2S, 3’S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(2S, 3’S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S, 3’S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Structure and Substituents

The compound is structurally distinct from analogues such as the piperidine-based derivative described in EP 4 374 877 A2 (Example 1, Table 14), which features a piperidine ring fused to a pyridazine core instead of a pyrrolidine ring. While both compounds include fluorinated aromatic groups, the patent compound substitutes a 3-fluorophenyl group, whereas the target compound uses a 4-fluorophenyl moiety. This positional difference in fluorine substitution may influence electronic properties and receptor binding .

Stereochemical Considerations

The (2S, 3'S) configuration of the target compound is critical for its pharmacological profile. The catalogued free base (MFCD04115362) shares the (S,S) stereochemistry, highlighting the importance of enantiomeric purity in biological activity . In contrast, racemic mixtures or diastereomers of related compounds (e.g., those synthesized in the patent) may exhibit reduced efficacy or divergent pharmacokinetics.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Fluorophenyl Position Salt Form Source
(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-HCl C13H21Cl2FN2O ~311.22 Pyrrolidine 4-Fluoro Bis-hydrochloride N/A
(S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (free base) C13H19FN2O 238.30 Pyrrolidine 4-Fluoro None Catalog
Patent compound (EP 4 374 877 A2) C22H20F4N4O3 464.42 Piperidine-pyridazine 3-Fluoro Hydrochloride Patent

Key Research Findings

Fluorine Position : The 4-fluoro substitution in the target compound may enhance metabolic stability compared to 3-fluoro analogues, as para-substituted aryl groups often exhibit improved pharmacokinetic profiles .

Salt Form : The bis-hydrochloride salt of the target compound likely improves aqueous solubility, a critical factor for bioavailability, compared to the free base .

Stereochemistry : The (S,S) configuration aligns with trends in chiral drug design, where enantiopure compounds demonstrate superior target selectivity over racemic mixtures.

Biological Activity

(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride is a chemical compound with the molecular formula C13H20ClFN2O and a molecular weight of 274.76 g/mol. This compound is notable for its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The structure of this compound features a pyrrolidine ring substituted with a fluorophenyl group and a methylaminoethyl side chain, which contributes to its biological activity.

PropertyValue
Molecular FormulaC13H20ClFN2O
Molecular Weight274.76 g/mol
CAS Number1217779-03-7

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antibacterial Activity : Various studies have reported that pyrrolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds related to pyrrolidine structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Corticotropin-Releasing Hormone Receptor Affinity : Some fluoro-substituted pyrrolo derivatives have demonstrated high affinity for corticotropin-releasing hormone type 1 receptors (CRHR1), indicating potential applications in neuropharmacology .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyrrolidine derivatives, revealing that certain compounds exhibited significant antibacterial effects against various pathogens, including E. coli and S. aureus . The presence of halogen substituents was found to enhance bioactivity.
  • Neuropharmacological Potential : Research on related compounds has suggested that they may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions like anxiety or depression by modulating receptor activity .
  • Synthesis and Biological Evaluation : A synthesis study highlighted the creation of fluoro-substituted pyrrolo derivatives, which were evaluated for their binding affinities to specific receptors, showcasing promising results that warrant further investigation .

Comparative Biological Activity

The following table summarizes the biological activities of related compounds:

Compound NameActivity TypeMIC (mg/mL)Reference
Sodium PyrrolidideAntibacterial0.0039 - 0.025
Fluoro-substituted Pyrrolo DerivativesCRHR1 Binding AffinityKi = 0.91 - 3.5
Pyrrolidine DerivativesAntifungalVarious

Q & A

How can researchers optimize the stereoselective synthesis of (2S,3'S)-1-[2-(4-fluorophenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride to minimize racemization?

Advanced Research Focus : Stereochemical integrity is critical for pharmacological activity. Key strategies include:

  • Chiral Auxiliaries : Use of (S)- or (R)-configured intermediates to enforce stereocontrol during alkylation or cyclization steps .
  • Temperature Control : Maintaining reactions below 0°C during nucleophilic substitutions to suppress epimerization .
  • Catalytic Asymmetric Synthesis : Employing chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective formation of the pyrrolidine ring .
    Validation : Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography to confirm absolute configuration .

What methodological approaches are recommended to resolve contradictions in reported pharmacological data for this compound?

Advanced Research Focus : Discrepancies in receptor binding or metabolic stability often arise from:

  • Batch Variability : Impurities in stereoisomers or residual solvents (e.g., dichloromethane) can alter bioactivity. Conduct LC-MS to verify batch consistency .
  • Assay Conditions : Differences in buffer pH or ionic strength (e.g., Tris vs. HEPES buffers) may affect ligand-receptor interactions. Standardize assays using validated protocols from .
    Mitigation : Cross-validate results using orthogonal techniques (e.g., SPR for binding kinetics vs. functional cAMP assays) .

How can researchers address degradation of the compound during long-term stability studies?

Advanced Research Focus : Degradation pathways (e.g., hydrolysis of the methylamino group or HCl dissociation) require:

  • Stabilization Strategies :
    • Lyophilization : Store the bis-hydrochloride salt at -80°C under argon to prevent hygroscopic degradation .
    • Matrix Buffering : Use citrate buffer (pH 4.5) to stabilize the protonated amine in aqueous solutions .
      Analytical Monitoring : Track degradation products via UPLC-QTOF-MS, focusing on m/z shifts indicative of dehalogenation or oxidation .

What advanced techniques are suitable for elucidating the compound’s solid-state structure and polymorphism?

Advanced Research Focus : Polymorph impacts solubility and bioavailability.

  • Single-Crystal X-Ray Diffraction : Resolve the bis-hydrochloride salt’s crystal packing and hydrogen-bonding network (e.g., N–H···Cl interactions) .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and phase transitions under varying humidity .
    Computational Aids : Pair with DFT calculations to predict stable polymorphs based on lattice energy .

How should researchers design experiments to evaluate the compound’s blood-brain barrier (BBB) permeability?

Advanced Research Focus : BBB penetration is influenced by logP and hydrogen-bond donors.

  • In Silico Modeling : Use QSAR models (e.g., SwissADME) to predict logBB values, prioritizing analogs with logP ~2.5 and <3 H-bond donors .
  • In Vitro Models : Employ MDCK-MDR1 monolayers to measure Papp values, validating with LC-MS/MS quantification .
    Caveats : Account for efflux transporters (e.g., P-gp) using inhibitors like verapamil in transport assays .

What strategies can mitigate low aqueous solubility during formulation for in vivo studies?

Advanced Research Focus : The bis-hydrochloride salt’s solubility may still be limited.

  • Co-Solvency : Use 10% β-cyclodextrin in saline to enhance solubility without toxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability .
    Characterization : Confirm stability via dynamic light scattering (DLS) and dialysis-based release studies .

How can researchers validate the compound’s target engagement in complex biological matrices?

Advanced Research Focus : Off-target effects must be ruled out.

  • Chemical Proteomics : Use photoaffinity probes (e.g., alkyne-tagged analogs) for pull-down assays coupled with SILAC-based LC-MS/MS .
  • Microscale Thermophoresis (MST) : Measure binding affinities in cell lysates to account for competitive endogenous ligands .
    Controls : Include inactive enantiomers to distinguish specific vs. nonspecific interactions .

What are the best practices for analyzing metabolic pathways of this compound in hepatocyte models?

Advanced Research Focus : CYP450-mediated metabolism requires precise identification.

  • Metabolite Profiling : Incubate with human hepatocytes (e.g., HepaRG cells) and analyze via HRMS with MSE data-independent acquisition .
  • Reaction Phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic routes .
    Data Interpretation : Cross-reference with metabolite databases (e.g., HMDB) to annotate phase I/II products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.